molecular formula C15H15N3O4S B2803520 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2309568-83-8

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2803520
CAS No.: 2309568-83-8
M. Wt: 333.36
InChI Key: IHPVYZJQXKZQNZ-UHFFFAOYSA-N
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Description

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS Number: 2309568-83-8) is a synthetic heterocyclic compound with a molecular formula of C15H15N3O4S and a molecular weight of 333.36 g/mol . This reagent features a 1,2,5-thiadiazole ring, a privileged scaffold in medicinal chemistry known for its significant aromaticity and in vivo stability, which contributes to a broad spectrum of potential pharmacological activities and low toxicity in higher vertebrates . The 2,3-dihydro-1,4-benzodioxine and pyrrolidine components further enhance its molecular complexity, making it a valuable intermediate for constructing more complex bioactive molecules. As a key chemical building block, this compound is primarily investigated in drug discovery and development research. Its structural features make it a candidate for exploring interactions with various biological targets, including enzymes and proteins . The compound is offered with high purity for research purposes. This product is intended For Research Use Only (RUO) and is not designed, validated, or approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-15(13-9-20-11-3-1-2-4-12(11)22-13)18-6-5-10(8-18)21-14-7-16-23-17-14/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVYZJQXKZQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling with the dihydrobenzo dioxin moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential therapeutic applications. Research indicates that derivatives of thiadiazoles exhibit various biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against a range of pathogens, making them candidates for developing new antibiotics.
  • Anti-inflammatory Properties : Some studies suggest that compounds featuring the thiadiazole structure can modulate inflammatory responses, indicating potential use in treating inflammatory diseases.

Pharmacological Studies

Recent investigations have focused on the pharmacological profiles of compounds similar to 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole:

  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors.
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics. The compound under consideration showed promise as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized various thiadiazole derivatives to assess their anti-inflammatory effects in vitro. Results demonstrated that some derivatives inhibited pro-inflammatory cytokines in cell cultures. This suggests that compounds like this compound could be further explored for therapeutic applications in inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,4-benzodioxine-thiadiazole hybrids. Below is a comparative analysis with structurally related derivatives:

Compound Key Structural Features Biological/Physicochemical Properties References
3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole Benzodioxine + thiadiazole + pyrrolidine linker High lipophilicity (LogP ~3.2); moderate solubility in polar aprotic solvents; unconfirmed bioactivity
1,4-Benzodioxine-fused thiadiazole derivatives (e.g., compounds 1–25) Varied substituents on benzodioxine (e.g., methyl, nitro, halogen) Enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus); improved metabolic stability
Patent compound XIV (2016) Benzodioxin-6-yl + indazole + tetrahydrofuran substituent Anticancer activity (IC₅₀: 0.5–1.2 µM in HCT-116); stereochemical specificity (R-configuration critical)

Key Findings:

Bioactivity: Unlike the patent compound XIV, which exhibits potent anticancer activity, the target compound lacks direct biological data in the literature.

Stereochemical Influence : The patent compound XIV highlights the importance of stereochemistry (R-configuration) in activity, whereas the target compound’s pyrrolidine linker may impose conformational constraints that mimic stereochemical effects .

Solubility and Stability: The pyrrolidine linker in the target compound likely enhances solubility compared to non-polar benzodioxine derivatives, though its metabolic stability remains uncharacterized. In contrast, fluorinated analogues (e.g., compound XIV) show improved pharmacokinetic profiles .

Biological Activity

The compound 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O3SC_{13}H_{16}N_2O_3S, with a molecular weight of approximately 284.34 g/mol. The structure features a thiadiazole ring fused with a benzodioxine moiety, which is known for its diverse biological activities.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of thiadiazole derivatives. Specifically, compounds containing the thiadiazole nucleus have shown significant inhibition of enzymes such as α-amylase and α-glucosidase , which are critical in carbohydrate metabolism.

  • Inhibition Studies : In vitro assays demonstrated that thiadiazole analogs exhibited IC50 values ranging from 0.70 μM to 30.80 μM for α-amylase and 0.80 μM to 29.70 μM for α-glucosidase when compared to the standard drug acarbose .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties . The presence of the benzodioxine structure enhances the antimicrobial efficacy against various bacterial strains.

  • Case Study : A study reported that certain thiadiazole derivatives displayed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

Anticancer Effects

The anticancer potential of compounds like this compound has been explored through various in vitro assays.

  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests a promising avenue for developing novel anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

Substituent Effect on Activity
Benzodioxine moietyEnhances enzyme inhibition
Variations in aryl ringsAlters potency against specific targets
Thiadiazole ringContributes to improved lipid solubility

This table summarizes how modifications in the chemical structure can significantly impact biological efficacy.

Q & A

Q. What experimental frameworks validate the compound’s hypothesized mechanism of action in enzymatic assays?

  • Methodological Answer :
  • Enzyme inhibition assays : Use stopped-flow spectroscopy to measure kcat/KM.
  • Molecular docking : AutoDock Vina to predict binding poses.
  • Site-directed mutagenesis : Test key amino acid residues in the enzyme active site .

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